
2-(Methoxymethyl)-1,3-selenazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-1,3-selenazole is an organoselenium compound characterized by a selenazole ring substituted with a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,3-selenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a selenourea derivative with a methoxymethyl halide in the presence of a base, leading to the formation of the selenazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions: 2-(Methoxymethyl)-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
科学研究应用
2-(Methoxymethyl)-1,3-selenazole has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
作用机制
The mechanism of action of 2-(Methoxymethyl)-1,3-selenazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The selenium atom can interact with thiol groups in proteins, affecting their function.
Pathways Involved: It can influence redox signaling pathways, potentially modulating oxidative stress responses.
相似化合物的比较
2-(Methoxymethyl)-1,3-thiazole: Similar structure but contains sulfur instead of selenium.
2-(Methoxymethyl)-1,3-oxazole: Contains oxygen instead of selenium.
Uniqueness: 2-(Methoxymethyl)-1,3-selenazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
属性
CAS 编号 |
139101-64-7 |
|---|---|
分子式 |
C5H7NOSe |
分子量 |
176.09 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-1,3-selenazole |
InChI |
InChI=1S/C5H7NOSe/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |
InChI 键 |
AIFLFAYZZNXFKK-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC=C[Se]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
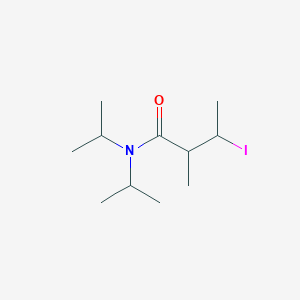
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)
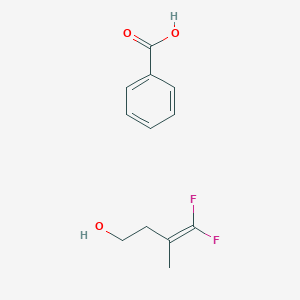

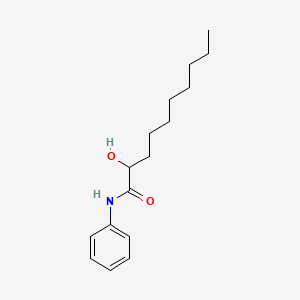
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)

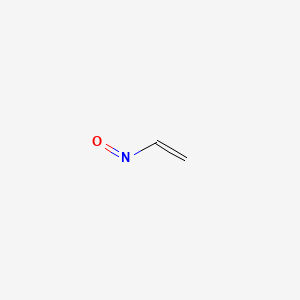
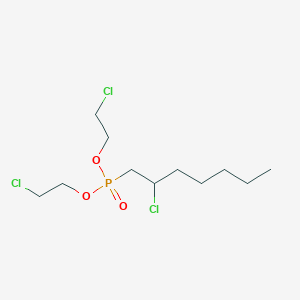
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
